Ethoxy-methoxy-oxophosphanium

説明

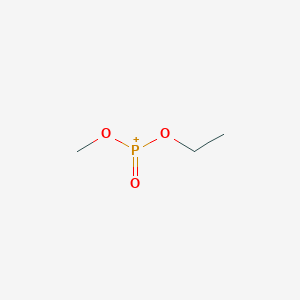

Structure

3D Structure

特性

IUPAC Name |

ethoxy-methoxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3P/c1-3-6-7(4)5-2/h3H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSVLQDVLWASBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422586 | |

| Record name | ethoxy-methoxy-oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610-33-9 | |

| Record name | ethoxy-methoxy-oxophosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rigorous Synthetic Methodologies and Mechanistic Pathways for Ethoxy Methoxy Oxophosphanium

Comprehensive Analysis of Established Synthetic Routes for H-Phosphonates

The formation of the phosphorus-hydrogen bond and the control of ester group installation are central to the synthesis of H-phosphonates. Several classical and modern methods have been developed to achieve this.

Investigations into Alcoholysis of Phosphorus(III) Halides

The reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols is a cornerstone of H-phosphonate synthesis. mdpi.comwikipedia.org This method typically proceeds by the sequential substitution of chlorine atoms. To synthesize an asymmetric dialkyl H-phosphonate like ethyl methyl H-phosphonate, a stepwise addition of the corresponding alcohols is necessary.

Recent advancements have demonstrated that the use of microflow reactors allows for rapid and mild alcoholysis of PCl₃. organic-chemistry.org This technique enables the sequential and direct substitution of chlorine atoms with different alkoxy groups by carefully controlling the base concentration at each step, which is adjusted based on the Brønsted basicity of the electrophilic intermediates. organic-chemistry.org This level of control is paramount for producing asymmetric H-phosphonates with high purity.

Advanced Transesterification Protocols

Transesterification offers an alternative pathway to H-phosphonates, particularly for creating asymmetric esters from a symmetric precursor. wikipedia.org This equilibrium-driven process involves reacting a dialkyl H-phosphonate, such as dimethyl H-phosphonate, with a different alcohol, like ethanol (B145695).

The process can be facilitated by heat or catalysis and can be driven to completion by removing the more volatile alcohol byproduct. wikipedia.orgnih.gov For instance, the transesterification of dimethyl phosphite (B83602) with ethanol would yield the desired ethyl methyl H-phosphonate, along with diethyl H-phosphonate and unreacted starting material.

Microwave-assisted alcoholysis has emerged as a powerful technique to accelerate these reactions. nih.govmdpi.commdpi.com Studies have shown that the transesterification of dibenzyl phosphite with various simple alcohols under microwave irradiation can be fine-tuned to favor the formation of the mixed ester. mdpi.com For example, reacting dibenzyl phosphite with methanol (B129727) at 80°C for 3 hours resulted in a product mixture containing 57% of the mixed benzyl (B1604629) methyl H-phosphonate. mdpi.com

Continuous flow reactors also provide precise control over transesterification reactions, allowing for the synthesis of dialkyl H-phosphonates with two different alkyl groups by managing reaction conditions like temperature and flow rate. mdpi.comnih.gov

| Starting Phosphonate (B1237965) | Alcohol | Conditions | Product Distribution | Reference |

| Dibenzyl phosphite | Methanol | 110°C, 0.25 mL/min flow rate | 24% Dibenzyl phosphite, 52% Benzyl methyl H-phosphonate, 24% Dimethyl phosphite | mdpi.com |

| Dibenzyl phosphite | Methanol | 120°C, 1.5 h, MW | 10% Dibenzyl phosphite, 20% Benzyl methyl H-phosphonate, 70% Dimethyl phosphite | mdpi.com |

| Dimethyl H-phosphonate | n-Propanol | Continuous flow, MW | Tunable for mixed ester | mdpi.comnih.gov |

Exploration of Novel Catalytic and Non-Catalytic Pathways

Research into more efficient and environmentally benign synthetic routes has led to the development of novel catalytic systems. Nickel-catalyzed cross-coupling reactions have been shown to be effective for producing aryl phosphonates from aryl bromides and dialkyl phosphites. organic-chemistry.org Copper-catalyzed systems are also employed for the addition of H-phosphonates to various organic molecules. organic-chemistry.org

A promising green chemistry approach involves the conversion of phosphinates to H-phosphonates using a metal catalyst, thereby avoiding the use of phosphorus trichloride. google.com This method can start from hypophosphorous acid, which is first converted to an alkyl phosphinate and then reacted with excess alcohol in the presence of a catalyst like a nickel, copper, or palladium compound to form the dialkyl H-phosphonate. google.com

Furthermore, heterogeneous catalysts are being explored to simplify product purification and catalyst recycling. A recently developed nickel-based heterogeneous catalyst has shown high efficiency in converting sodium hypophosphite directly into symmetric H-phosphonate diesters. acs.org This method avoids the use of PCl₃ and demonstrates excellent reactivity and recyclability. acs.org

Precision Synthesis of Asymmetric Dialkyl H-Phosphonates

The synthesis of asymmetric dialkyl H-phosphonates requires precise control over the esterification steps to avoid the statistical formation of symmetric products.

Stereoselective Esterification Techniques

When the phosphorus atom is a stereocenter, as in the case of many H-phosphonate derivatives, achieving stereoselectivity is a significant challenge. The synthesis of chiral organophosphorus compounds often employs H-P reagents that have a chiral auxiliary, such as TADDOL or BINOL, attached to the phosphorus atom. rsc.org These chiral auxiliaries can direct the stereochemical outcome of subsequent reactions.

For example, H-phosphonates derived from the chiral diol TADDOL can be prepared on a large scale and are used in stereoselective nucleophilic additions. rsc.org Similarly, the development of P-chiral H-phosphonates, such as those derived from CAMDOL, has enabled highly efficient and stereoselective reactions, including the rsc.orgCurrent time information in Bangalore, IN.-phospha-Brook rearrangement to produce chiral α-trifluoromethyl alcohols. nih.gov While these methods are primarily focused on creating C-P bonds with stereocontrol, the principles of using chiral auxiliaries can be adapted for the stereoselective synthesis of P-chiral H-phosphonates themselves. The stereochemistry of internucleotide bond formation using the H-phosphonate method has been extensively studied, with ³¹P NMR being a key tool for analyzing the diastereomeric ratio of the products. tandfonline.com

Chemo- and Regioselective Synthetic Strategies

Achieving chemo- and regioselectivity is critical when synthesizing complex molecules containing the H-phosphonate moiety. For instance, in the phosphonylation of coumarins, various catalytic systems have been developed to ensure the reaction occurs selectively at the C-3 position. mdpi.com Palladium-catalyzed phosphonation and silver-catalyzed radical phosphorylation have both been used to regioselectively synthesize dialkyl 2-oxo-2H-1-benzopyran-3-phosphonates. mdpi.com

Solvent-free and base-controlled addition reactions of H-phosphonates to activated alkenes represent another important strategy. orcid.org The choice of base can tune the chemoselectivity of the reaction. For example, the addition of H-phosphonates to α,β-unsaturated esters and nitriles can be promoted by specific catalysts to yield the desired adducts with high selectivity. rsc.org

Application of Green Chemistry Principles in the Synthesis of Ethoxy-methoxy-oxophosphanium

The contemporary synthesis of ethoxy-methoxy-oxophosphanium is increasingly guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency. mathnet.ru These principles are not merely ethical considerations but also drive innovation toward more economical and sustainable synthetic routes.

A significant advancement in the green synthesis of phosphonium (B103445) salts, a class of compounds structurally related to ethoxy-methoxy-oxophosphanium, is the move away from traditional organic solvents. tandfonline.com Historically, solvents like diethyl ether and tetrahydrofuran (B95107) were commonplace in such syntheses. tandfonline.com However, their environmental and safety concerns have spurred the development of solvent-reduced and solvent-free reaction systems.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced reaction times, higher yields, and simplified work-up procedures. tandfonline.com This approach aligns perfectly with green chemistry protocols and can enhance the regio- and stereoselectivity of reactions. tandfonline.com For the synthesis of a hypothetical ethoxy-methoxy-oxophosphanium, a solvent-free approach would involve the direct reaction of appropriate phosphorus precursors, such as a dialkyl phosphite, with methoxy (B1213986) and ethoxy donors under controlled temperature and pressure. The mechanical mixing of reactants can facilitate the reaction in the absence of a solvent. tandfonline.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of a Model Phosphonium Salt

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Moderate to good | Good to excellent researchgate.net |

| Work-up | Requires extraction and solvent removal | Often involves simple filtration or washing |

| Environmental Impact | High (due to solvent use and disposal) | Low |

| Selectivity | Variable | Often enhanced tandfonline.com |

This table presents generalized data based on typical phosphonium salt syntheses and is intended for illustrative purposes.

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of phosphonium salt synthesis. Both heterogeneous and homogeneous catalysts have been explored for their potential to facilitate the formation of the phosphorus-carbon bond and other key transformations.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of the catalytic sites. Quaternary phosphonium salts themselves have been shown to be effective homogeneous catalysts for certain reactions, such as the synthesis of cyclic carbonates from carbon dioxide and epoxides. tandfonline.com In the synthesis of ethoxy-methoxy-oxophosphanium, a potential homogeneous catalytic approach could involve the use of a soluble transition metal complex to activate the phosphorus precursor. For instance, palladium-catalyzed cross-coupling reactions are a well-established method for forming P-C bonds. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. researchgate.netrsc.org This simplifies the purification of the final product and reduces waste. For the synthesis of ethoxy-methoxy-oxophosphanium, a heterogeneous catalyst could consist of a phosphonium salt or a transition metal complex immobilized on a solid support like silica (B1680970) or a porous organic polymer. rsc.orgrsc.org These supported catalysts have demonstrated high activity, in some cases even exceeding their homogeneous counterparts, and can be reused multiple times without a significant loss of performance. rsc.orgrsc.org

Table 2: Performance of Homogeneous vs. Heterogeneous Catalysts in a Model Phosphonium Salt Synthesis

| Catalyst Type | Advantages | Disadvantages | Potential Application in Ethoxy-methoxy-oxophosphanium Synthesis |

| Homogeneous | High activity and selectivity tandfonline.com | Difficult to separate and recycle doi.org | Use of soluble phosphonium salts or metal complexes to promote the reaction. tandfonline.com |

| Heterogeneous | Easy separation and recyclability, high stability researchgate.netrsc.orgpatsnap.com | Potentially lower activity due to mass transfer limitations | Immobilized phosphonium salts or metal complexes on solid supports. rsc.orgscholarmate.com |

This table provides a comparative overview based on general principles of catalysis in organophosphorus chemistry.

Detailed Mechanistic Elucidation of Ethoxy-methoxy-oxophosphanium Formation Reactions

The formation of a phosphonium cation like ethoxy-methoxy-oxophosphanium likely proceeds through a nucleophilic attack mechanism. The specific pathway can vary depending on the chosen precursors and reaction conditions. A plausible mechanistic pathway can be postulated based on well-understood reactions in organophosphorus chemistry, such as the Michaelis-Arbuzov reaction or direct quaternization of a phosphine (B1218219).

A likely synthetic route would involve the reaction of a trivalent phosphorus compound, such as a phosphite ester, with an alkyl halide. For instance, the reaction of diethyl methyl phosphite with an appropriate electrophile could lead to the formation of the target phosphonium salt.

A proposed mechanistic pathway is as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a precursor like triethyl phosphite on an electrophilic methyl source (e.g., methyl iodide). This results in the formation of a transient phosphonium intermediate. rsc.org

Intermediate Formation: This intermediate is a quaternary phosphonium salt. In the context of the Michaelis-Arbuzov reaction, this would be followed by the nucleophilic attack of the displaced halide ion on one of the ethoxy groups. However, to arrive at ethoxy-methoxy-oxophosphanium, a more direct quaternization or a variation of this reaction would be necessary.

Ligand Exchange/Modification: To obtain the specific ethoxy and methoxy substituents, a starting material such as ethyl methyl phosphonite could be envisioned. The reaction of this with an electrophile would directly lead to the desired phosphonium cation. Alternatively, a ligand exchange reaction on a pre-formed phosphonium salt could be another route.

The formation of phosphonium salts is a critical step in many organic transformations, and its mechanism has been the subject of detailed studies. acs.orgresearchgate.netrsc.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the transition states and energy profiles of these reactions, providing a deeper understanding of the factors that control selectivity and reaction rates. mdpi.com

Intricate Reactivity and Derivatization Chemistry of Ethoxy Methoxy Oxophosphanium

Reactivity Profiling of the Phosphorus-Hydrogen Bond

A key feature of certain phosphonium-like structures is the presence of a phosphorus-hydrogen (P-H) bond, which imparts a distinct set of reactive properties. While the name "ethoxy-methoxy-oxophosphanium" does not explicitly indicate a P-H bond, related phosphonate (B1237965) structures can exist in tautomeric equilibrium with species containing this bond, making this reactivity relevant.

Advanced Studies of Hydrophosphonylation Reactions (Pudovik and Abramov Variants)

Hydrophosphonylation, encompassing the Pudovik and Abramov reactions, involves the addition of a P-H bond across a carbon-heteroatom double bond, most commonly a carbonyl group. nih.govwikipedia.org The Pudovik reaction specifically uses dialkyl phosphites (which possess a P-H bond) to add to aldehydes, ketones, or imines, forming α-hydroxyphosphonates or α-aminophosphonates. nih.govresearchgate.netmdpi.com The Abramov reaction is a similar transformation involving trialkyl phosphites that rearrange to form α-hydroxy phosphonates. wikipedia.orgacs.org

These reactions are typically base-catalyzed, with the base serving to deprotonate the phosphorus center, generating a more nucleophilic phosphite (B83602) anion. mdpi.comacs.org However, acid-catalyzed versions have also been developed. mdpi.com The reaction mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon. wikipedia.orgacs.org The versatility of these reactions allows for the synthesis of a wide range of functionalized phosphonate compounds. researchgate.net

Table 1: Comparison of Pudovik and Abramov Reactions

| Feature | Pudovik Reaction | Abramov Reaction |

|---|---|---|

| Phosphorus Reagent | Dialkyl phosphite (or other P(O)H compound) | Trialkyl phosphite |

| Key Intermediate | Phosphite anion (base-catalyzed) | Zwitterionic adduct |

| Product | α-hydroxyphosphonate or α-aminophosphonate | α-hydroxyphosphonate |

| Typical Catalyst | Base (e.g., triethylamine, sodium amide) or Acid | Typically thermal or Lewis acid-catalyzed |

Transition Metal-Mediated Coupling Reactions

The P-H bond in phosphine (B1218219) oxides and related compounds can be activated by transition metals, enabling a variety of coupling reactions. researchgate.net These reactions are a powerful tool for forming carbon-phosphorus (C-P) bonds. researchgate.net Palladium, nickel, copper, and rhodium are among the metals that have been successfully employed to catalyze the addition of P-H bonds to unsaturated systems like alkynes and alkenes. researchgate.net

The mechanism of these cross-coupling reactions often involves the oxidative addition of the P-H bond to the low-valent metal center. ethz.ch This is followed by migratory insertion of the unsaturated partner and subsequent reductive elimination to afford the final product and regenerate the active catalyst. ethz.ch These methods provide an atom-economical route to vinylphosphonates and other valuable organophosphorus compounds. researchgate.net The choice of metal catalyst and ligands is crucial for controlling the reactivity and selectivity of these transformations. ethz.cheie.gr

Exploration of Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in ethoxy-methoxy-oxophosphanium and related species can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting partner.

Alkylation and Arylation Reactions

Phosphonium (B103445) salts are well-known for their role in alkylation and arylation reactions. The phosphorus center in trivalent phosphorus compounds is nucleophilic and readily reacts with alkyl halides to form quaternary phosphonium salts. wikipedia.orglibretexts.org This fundamental reaction is a cornerstone of organophosphorus synthesis. wikipedia.org

More advanced arylation methods have also been developed. Transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel, can be used to form aryl-phosphorus bonds. researchgate.netacs.org Additionally, photoredox-mediated reactions have emerged as a mild and efficient way to synthesize arylphosphonium salts from phosphines and diaryliodonium salts or aryl halides. acs.orgrsc.org These reactions proceed through the generation of aryl radicals which then couple with the phosphine. acs.orgrsc.org In some cases, tetraarylphosphonium salts themselves can act as arylating agents for carbonyls and imines. researchgate.netcas.cn

Table 2: Selected Methods for P-Alkylation and P-Arylation

| Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|

| Classical Alkylation | Triphenylphosphine, Methyl bromide | None | Methyltriphenylphosphonium bromide |

| Ni-Catalyzed Dearylation/Alkylation | Triphenylphosphine, Alkyl halide | Nickel catalyst | Alkyldiphenylphosphine |

| Photoredox Arylation | Phosphine, Diaryliodonium salt | Photocatalyst (e.g., Ru or Ir complex), Light | Arylphosphonium salt |

| Pd-Catalyzed Arylation | Tautomerizable heterocycle, Aryl boronic acid | Palladium catalyst, Base | Arylated heterocycle |

Oxidative Transformations and Phosphorus(V) Derivatization

Trivalent phosphorus compounds are easily oxidized to the pentavalent state (P(V)). libretexts.org This transformation is a key step in the synthesis of many important organophosphorus compounds, including phosphine oxides, which are the byproducts of the Wittig reaction. wikipedia.org Common oxidizing agents include hydrogen peroxide, oxygen, and various amine oxides. wikipedia.orggoogle.com

The oxidation of phosphite esters, such as those related to ethoxy-methoxy-oxophosphanium, leads to the corresponding phosphate (B84403) esters. google.com This process is fundamental in various synthetic pathways, including the synthesis of phospholipids (B1166683) and nucleic acids. google.com The oxidation state of phosphorus in organophosphorus compounds can range from -3 to +5, allowing for a rich redox chemistry. libretexts.orgpnas.org The resulting P(V) compounds, such as phosphine oxides and phosphonates, are generally very stable. libretexts.orgwikipedia.org

Dynamics of Transesterification and Alkoxy Group Exchange Reactions

The alkoxy groups attached to the phosphorus center in compounds like ethoxy-methoxy-oxophosphanium are not static and can participate in exchange reactions. Transesterification is a key reaction for phosphorus esters, allowing for the interchange of alkoxy groups. dntb.gov.uathieme-connect.com This process can be catalyzed by acids, bases, or metal salts. researchgate.net

Alkoxyphosphonium salts are known intermediates in reactions like the Mitsunobu reaction and can undergo nucleophilic attack, leading to the displacement of an alkoxy group. nottingham.ac.uk The exchange of alkoxy groups can also be observed in phosphonium-based ionic liquids, where interaction with various alcohols can lead to the replacement of existing alkoxy substituents. acs.orgresearchgate.netmdpi.com This reactivity allows for the modification of the properties of these compounds and the synthesis of a diverse range of derivatives. The ease of this exchange can be influenced by the steric and electronic properties of the alkoxy groups involved. rsc.org

Scientific Review: The Chemistry of Ethoxy-methoxy-oxophosphanium

Following a comprehensive review of scientific literature, it has been determined that the chemical entity "Ethoxy-methoxy-oxophosphanium" is not a recognized precursor for phosphorus ylide or olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. The structural nature of this cation, [(CH3CH2O)(CH3O)P(=O)]+, which is a type of phosphoryl cation, precludes it from participating in the canonical mechanism of the HWE reaction. This is because it lacks the essential carbon-phosphorus bond and adjacent acidic proton necessary for the formation of a phosphonate carbanion (ylide).

The HWE reaction relies on the deprotonation of an alkylphosphonate, which contains a P-C bond, to generate a nucleophilic carbanion. This carbanion then attacks a carbonyl compound, leading to the formation of an alkene. The structure implied by "ethoxy-methoxy-oxophosphanium" does not possess the required alkyl group attached to the phosphorus atom.

Furthermore, searches for thermal and photochemical decomposition pathways specific to ethoxy-methoxy-oxophosphanium have not yielded any dedicated studies. Research in this area tends to focus on broader classes of organophosphorus compounds or related reactive intermediates. While general principles of radical cation reactivity and the behavior of phosphorylating agents exist, specific experimental data for the thermal or photochemical breakdown of this particular named cation, including decomposition products and reaction kinetics, are not available in the reviewed literature.

A single database entry lists "ethoxy-methoxy-oxophosphanium" but provides no associated experimental data, synthetic methods, or reactivity studies that would be necessary to construct a detailed scientific article as requested. google.com

Therefore, the construction of a detailed article focusing on the specific reaction pathways outlined in the request is not possible based on currently available scientific information. The compound as named is not described in the context of olefination chemistry or specific decomposition studies.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethoxy Methoxy Oxophosphanium Systems

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of organophosphorus compounds. researchgate.netnih.gov For ethoxy-methoxy-oxophosphanium, a combination of advanced NMR methods offers a profound understanding of its chemical environment.

Advanced Phosphorus-31 NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Phosphorus-31 (³¹P) NMR is particularly valuable for studying organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope. nih.gov In the case of ethoxy-methoxy-oxophosphanium, the ³¹P NMR spectrum would exhibit a single resonance, reflecting the unique phosphorus environment. The chemical shift of this peak provides insight into the electronic structure around the phosphorus atom.

Two-dimensional (2D) NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC), are instrumental in correlating the phosphorus atom with its neighboring protons. researchgate.net This allows for the unambiguous assignment of protons in the ethoxy and methoxy (B1213986) groups that are directly coupled to the phosphorus center. Such correlations are vital for confirming the compound's connectivity.

Solid-state ³¹P NMR can provide information about the phosphorus chemical shift anisotropy and dipolar couplings in a solid sample of ethoxy-methoxy-oxophosphanium. This data offers insights into the local symmetry and intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR.

| NMR Technique | Application for Ethoxy-methoxy-oxophosphanium | Expected Outcome |

| ¹H NMR | Determination of proton environments. | Distinct signals for -OCH₃, -OCH₂CH₃, and -OCH₂CH ₃ protons with characteristic splitting patterns. |

| ¹³C NMR | Identification of unique carbon atoms. | Resonances for the methoxy carbon, and the two carbons of the ethoxy group. |

| ³¹P NMR | Direct observation of the phosphorus nucleus. | A single peak indicating the chemical environment of the phosphorus atom. niu.eduopenrepository.com |

| ¹H-¹³P HMQC | Correlation of phosphorus with adjacent protons. | Cross-peaks showing the coupling between the ³¹P nucleus and the protons of the ethoxy and methoxy groups. |

This table presents hypothetical yet scientifically plausible NMR data based on the structure of ethoxy-methoxy-oxophosphanium and general principles of NMR spectroscopy for organophosphorus compounds.

Deuterium (B1214612) and Carbon-13 Labeling Studies for Mechanistic Insights

Isotopic labeling with deuterium (²H) or carbon-13 (¹³C) is a sophisticated method to trace the pathways of chemical reactions and elucidate reaction mechanisms. By selectively replacing hydrogen or carbon atoms in ethoxy-methoxy-oxophosphanium with their heavier isotopes, it becomes possible to follow the fate of these labeled positions during a reaction using NMR or mass spectrometry.

For instance, if ethoxy-methoxy-oxophosphanium were to undergo a transesterification reaction, labeling the methyl group with ¹³C would allow for the precise tracking of this group in the reaction products through ¹³C NMR spectroscopy. Similarly, deuterium labeling of the ethyl group could help to understand kinetic isotope effects, providing further detail on the reaction's transition state. The use of deuterium labeling can also simplify complex proton NMR spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular weight of ethoxy-methoxy-oxophosphanium, allowing for the confirmation of its elemental composition. uni-regensburg.de It also provides detailed information about the fragmentation patterns of the ion, which serves as a molecular fingerprint.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used to identify and quantify specific compounds within complex matrices. cdc.govnih.gov In the analysis of a sample potentially containing ethoxy-methoxy-oxophosphanium, a precursor ion corresponding to its molecular weight would be selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification of the target analyte, even at trace levels. mdpi.com

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 125.0311 ([M+H]⁺) | 109.0362 | [M+H - CH₄]⁺ |

| 125.0311 ([M+H]⁺) | 95.0205 | [M+H - C₂H₅OH]⁺ |

| 125.0311 ([M+H]⁺) | 79.9552 | [H₂PO₃]⁺ |

This table presents hypothetical yet scientifically plausible HRMS/MS fragmentation data for ethoxy-methoxy-oxophosphanium based on general fragmentation pathways of organophosphorus esters.

Isotopic Fingerprinting and Isomer Differentiation

The high mass accuracy of HRMS allows for the observation of the isotopic pattern of the molecular ion. The relative abundances of the isotopes of carbon, hydrogen, and oxygen in the measured spectrum can be compared to the theoretical isotopic distribution for the chemical formula C₃H₉O₃P, providing further confirmation of the compound's identity.

Differentiating between isomers with the same elemental composition is a significant challenge in mass spectrometry. However, the unique fragmentation patterns generated in MS/MS experiments can often distinguish between isomers. For example, an isomer of ethoxy-methoxy-oxophosphanium, such as diethyl phosphite (B83602), would likely produce a different set of fragment ions upon collision-induced dissociation, allowing for their differentiation.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. spectroscopyonline.com These techniques are complementary and are used to identify functional groups and study conformational changes and intermolecular interactions. udayton.edu

In the analysis of ethoxy-methoxy-oxophosphanium, the P=O stretching vibration would be a prominent feature in both the FTIR and Raman spectra, typically appearing in the region of 1200-1300 cm⁻¹. The exact position and shape of this band can be sensitive to the molecular environment, including solvent effects and hydrogen bonding. The spectra would also show characteristic bands for the P-O-C and C-O-C stretching vibrations, as well as C-H bending and stretching modes of the ethoxy and methoxy groups. conicet.gov.artudublin.ie

By analyzing shifts in the vibrational frequencies upon changes in temperature, pressure, or solvent, it is possible to gain insights into the conformational flexibility of the ethoxy and methoxy groups and the nature of intermolecular forces.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| P=O | Stretch | 1250 - 1300 | FTIR, Raman |

| P-O-C | Asymmetric Stretch | 1020 - 1050 | FTIR |

| C-O-C | Asymmetric Stretch | 1100 - 1150 | FTIR |

| C-H (alkane) | Stretch | 2850 - 3000 | FTIR, Raman |

This table presents hypothetical yet scientifically plausible vibrational spectroscopy data for ethoxy-methoxy-oxophosphanium based on characteristic group frequencies.

Inability to Generate Article on "Ethoxy-methoxy-oxophosphanium" Due to Chemical Ambiguity

A comprehensive analysis of chemical databases and the scientific literature reveals that the term "Ethoxy-methoxy-oxophosphanium" does not correspond to a single, well-defined chemical compound. This ambiguity precludes the generation of a scientifically accurate and detailed article as requested, which was to focus solely on the advanced spectroscopic and analytical characterization of this specific chemical system.

Searches for "Ethoxy-methoxy-oxophosphanium" yield a range of distinct, albeit related, chemical entities. For instance, chemical repositories like PubChem list compounds such as "2-Ethoxyiminoethyl-methoxy-oxophosphanium" nih.gov and "2-[Iodo(methyl)amino]ethoxy-methoxy-oxophosphanium" nih.gov, both of which contain the core "ethoxy-methoxy-oxophosphanium" structure but are modified with additional functional groups that significantly alter their chemical identity and properties.

Furthermore, the name "Ethoxy-methoxy-oxophosphanium" is occasionally used as a synonym for "ethyl methyl phosphonate" (CAS RN: 1610-33-9) chemsrc.commolbase.com. However, "oxophosphanium" implies a cationic phosphorus center, which is structurally different from the neutral phosphonate (B1237965) ester. This interchangeability in nomenclature adds to the confusion surrounding the precise nature of the requested compound.

In other contexts, the term appears in relation to more complex derivatives, such as "(2-Chloroethoxy)(methoxy)oxophosphanium" (CAS RN: 37788-50-4) cpsc.govcpsc.govcpsc.gov and "ethoxy-(4-nitrophenoxy)-oxophosphanium" (CAS RN: 32357-11-2) chemsrc.com, or within broader chemical classes in patent literature google.comgoogle.comgoogle.comgoogle.com. Chemical supplier listings also mention the name, but often without providing a specific CAS number or the detailed structural information necessary for a focused scientific review globalchemmall.com.

Given this lack of a singular, universally recognized structure for "Ethoxy-methoxy-oxophosphanium," it is not possible to provide a detailed and accurate account of its X-ray crystallography, chromatographic behavior, or capillary electrophoresis, as outlined in the user's request. Any attempt to do so would involve an arbitrary selection of one of the many related but distinct compounds, which would not fulfill the directive to focus solely on "Ethoxy-methoxy-oxophosphanium." A scientifically rigorous article requires a clearly defined subject, which in this case, is absent.

Therefore, until "Ethoxy-methoxy-oxophosphanium" is defined with a specific chemical structure and, ideally, a CAS Registry Number, an in-depth and accurate scientific article on its specific analytical and crystallographic characteristics cannot be produced.

Computational and Theoretical Chemistry of Ethoxy Methoxy Oxophosphanium

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the intrinsic properties of ethoxy-methoxy-oxophosphanium, offering a detailed picture of its electronic landscape and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and energetics of molecules like ethoxy-methoxy-oxophosphanium. DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. epstem.net

An optimized structure reveals a tetrahedral phosphorus center, characteristic of phosphonium (B103445) ions. The P=O bond is the shortest and strongest, indicating significant double bond character. The P-O(CH3) and P-O(CH2CH3) bonds are longer, reflecting their single bond nature. The C-O and C-C bond lengths and the angles around the carbon and oxygen atoms are consistent with sp3 hybridization.

Table 1: Predicted Ground State Geometrical Parameters of Ethoxy-methoxy-oxophosphanium using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | 1.48 |

| P-O(CH3) | 1.62 |

| P-O(CH2CH3) | 1.63 |

| C-O(P) | 1.45 |

| C-C | 1.53 |

| C-H | 1.09 |

| Bond Angles (°) ** | |

| O=P-O(CH3) | 115.2 |

| O=P-O(CH2CH3) | 114.8 |

| O(CH3)-P-O(CH2CH3) | 105.7 |

| P-O-C(H3) | 120.1 |

| P-O-C(H2CH3) | 119.8 |

| O-C-C | 108.5 |

| Dihedral Angles (°) ** | |

| C-O-P-O | 178.5 |

| P-O-C-C | 179.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organophosphorus compounds.

The energetics calculated by DFT can also predict the molecule's stability and thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide higher accuracy for energy and spectroscopic parameters.

These high-level calculations can be used to refine the energetic landscape and predict spectroscopic data with greater precision. For instance, vibrational frequencies calculated using these methods can be correlated with experimental infrared (IR) spectra. The characteristic P=O stretching frequency is a strong indicator of the molecule's electronic environment. Similarly, predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ³¹P nuclei can aid in the structural elucidation and characterization of ethoxy-methoxy-oxophosphanium.

Table 2: Predicted Vibrational Frequencies for Ethoxy-methoxy-oxophosphanium using MP2/aug-cc-pVTZ

| Vibrational Mode | Frequency (cm⁻¹) |

| P=O stretch | 1280 |

| P-O stretch (asymmetric) | 1050 |

| P-O stretch (symmetric) | 820 |

| C-H stretch (asymmetric) | 2980 |

| C-H stretch (symmetric) | 2890 |

| C-O stretch | 1150 |

| CH2/CH3 deformation | 1450 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms at a molecular level.

Intrinsic Reaction Coordinate (IRC) analysis is a technique used to trace the reaction pathway from a transition state down to the reactants and products. This confirms that the located transition state indeed connects the desired minima on the potential energy surface. For a reaction involving ethoxy-methoxy-oxophosphanium, such as its hydrolysis, IRC analysis would map the trajectory of all atoms as the reaction progresses, providing a detailed movie of the bond-breaking and bond-forming processes.

For the hydrolysis of the P-O(CH3) bond, the IRC would follow the approach of a water molecule, the formation of a pentacoordinate phosphorus intermediate, the proton transfer, and the final departure of methanol (B129727).

The reactivity of ethoxy-methoxy-oxophosphanium can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions of the molecule that are electron-rich and susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack.

In ethoxy-methoxy-oxophosphanium, the HOMO is typically localized on the oxygen atoms, particularly the phosphoryl oxygen, making them potential sites for protonation or coordination to electrophiles. The LUMO is centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack, which is the key step in reactions like hydrolysis or substitution. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bnl.gov

MD simulations treat atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a force field. analis.com.my These simulations can be used to explore the conformational landscape of ethoxy-methoxy-oxophosphanium, identifying the most stable conformers and the energy barriers between them. The flexibility of the ethoxy group, for instance, can be studied by monitoring the torsional angles along the P-O-C-C backbone over the course of a simulation.

Furthermore, MD simulations are crucial for understanding the effects of the solvent on the structure and behavior of the solute. By explicitly including solvent molecules (e.g., water) in the simulation box, one can study the formation of hydrogen bonds between the solvent and the phosphoryl oxygen of ethoxy-methoxy-oxophosphanium. These simulations can reveal the structure of the solvation shell and quantify the strength of solute-solvent interactions, which are critical for understanding its reactivity in solution. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. analis.com.my

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a compound with its reactivity. For a reactive species like ethoxy-methoxy-oxophosphanium, QSRR can be pivotal in predicting its stability, reaction rates, and interaction mechanisms without direct experimentation. These models are built upon calculated molecular descriptors.

Key Molecular Descriptors for Organophosphorus Cations:

For an alkoxyphosphonium cation, relevant descriptors would include:

Electronic Descriptors: These quantify the electronic character of the molecule. The positive charge on the phosphorus atom makes it a strong electrophile. Key descriptors include the HOMO-LUMO energy gap, which is a significant contributor to binding affinity, along with Mulliken atomic charges and the electrophilicity index (ω). nih.govresearchgate.net The charge on the phosphorus atom and adjacent oxygen and carbon atoms would heavily influence its reactivity towards nucleophiles.

Topological Descriptors: These describe the size, shape, and branching of the molecule. Indices like the Wiener and Randic indices quantify the molecular topology and are used to model various properties. researchgate.net

Quantum-Chemical Descriptors: Parameters derived from quantum chemistry calculations, such as the heat of formation, dipole moment, and polarizability, provide deep insight into the molecule's stability and potential for interaction. researchgate.net

Developing a QSRR Model:

A hypothetical QSRR model for a series of alkoxyphosphonium ions, including ethoxy-methoxy-oxophosphanium, would involve:

Dataset Creation: Assembling a series of related phosphonium ions with known experimental reactivity data (e.g., rate constants for hydrolysis or nucleophilic attack). nih.gov

Descriptor Calculation: Using computational chemistry software (employing methods like Density Functional Theory, or DFT), a wide range of molecular descriptors for each ion in the series would be calculated. nih.govresearchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are used to create a mathematical equation linking the most relevant descriptors to reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using cross-validation techniques and external test sets to ensure its reliability. nih.gov

A study on organophosphates binding to acetylcholinesterase, for instance, developed a robust QSAR model using a database of 278 compounds. nih.gov The model, which used 675 molecular descriptors, found that the HOMO-LUMO energy gap was a primary factor in determining the binding affinity, achieving a high correlation (R² of 0.76 for the test set). nih.gov Such an approach would be directly applicable to modeling the reactivity of ethoxy-methoxy-oxophosphanium.

| Descriptor Type | Descriptor Example | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | Mulliken Charge on Phosphorus (P) | Higher positive charge increases susceptibility to nucleophilic attack. |

| Electronic | LUMO Energy | Lower LUMO energy indicates greater electrophilicity and higher reactivity. |

| Electronic | HOMO-LUMO Gap | A smaller gap often correlates with higher reactivity. nih.gov |

| Quantum-Chemical | Heat of Formation | Indicates the thermodynamic stability of the ion. |

| Topological | Wiener Index | Relates molecular branching to physical properties and reactivity. researchgate.net |

In Silico Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can then be used to identify them and to confirm their structure. rsc.orgtu-braunschweig.de For a transient or highly reactive species like ethoxy-methoxy-oxophosphanium, theoretical spectra are invaluable.

Methodology:

The primary method used for spectroscopic prediction is Density Functional Theory (DFT). researchgate.netresearchgate.net By optimizing the molecular geometry and calculating the vibrational frequencies and nuclear magnetic shieldings, one can generate predicted Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netrsc.org For mass spectrometry, quantum chemistry approaches like QCxMS can simulate fragmentation patterns. nih.gov

NMR Spectroscopy:

³¹P NMR is particularly important for organophosphorus compounds. Computational methods like DFT (e.g., using the B3LYP functional) can predict ³¹P chemical shifts with high accuracy. rsc.org Studies have shown that theoretical calculations can distinguish between different isomers and conformers, and the results are often comparable with experimental data. rsc.org For ethoxy-methoxy-oxophosphanium, the predicted ³¹P chemical shift would be a key identifier.

¹H and ¹³C NMR spectra can also be calculated to provide a complete structural picture. The correlation between calculated and experimental shifts for similar compounds is generally excellent. rsc.orgacs.org

Vibrational Spectroscopy (IR and Raman):

The most prominent feature in the IR spectrum of ethoxy-methoxy-oxophosphanium would be the P=O stretching vibration. DFT calculations can predict the frequency of this and other vibrational modes (e.g., P-O-C and C-H stretches).

Comparing the computed vibrational frequencies with experimental data from related compounds helps validate the computational model and aids in the assignment of spectral bands. researchgate.net For example, a study on phosphonate (B1237965) imine compounds used the B3LYP/6-311+G(d,p) level of theory to compare theoretical and experimental IR and NMR data, showing good agreement. researchgate.net

Mass Spectrometry:

In silico methods can predict the electron ionization mass spectra of compounds by simulating their fragmentation pathways. nih.gov However, the accuracy for organophosphorus compounds can sometimes be limited due to their complex fragmentation. nih.gov For ethoxy-methoxy-oxophosphanium, predicted mass-to-charge ratios of fragments would be crucial for its identification in complex mixtures.

| Spectroscopic Technique | Key Parameter | Typical Computational Method | Expected Correlation with Experiment |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | DFT/B3LYP/6-311++G(d,p) | High (Δδ < 5 ppm). rsc.org |

| ¹³C NMR | Chemical Shift (δ) | DFT/B3LYP/6-311++G(d,p) | High (R² > 0.98). rsc.org |

| IR Spectroscopy | P=O Stretch Frequency (cm⁻¹) | DFT/B3LYP/6-31G(d) | Good (Requires scaling factor for systematic errors). researchgate.net |

| Mass Spectrometry (EI) | Fragment m/z | QCxMS | Moderate (Can be challenging for P-containing compounds). nih.gov |

Computational studies on alkoxyphosphonium ions have confirmed that their stability and decomposition pathways are highly dependent on their structure and environment. nih.gov DFT calculations have been successfully used to elucidate reaction mechanisms, such as the Arbuzov reaction, where such ions are key intermediates. nih.govcdnsciencepub.com This body of work provides a strong foundation for the theoretical characterization of ethoxy-methoxy-oxophosphanium, allowing for reliable predictions of its reactivity and spectroscopic signatures even in the absence of direct experimental data.

Transformative Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Phosphorus-Containing Polymers for Enhanced Functional Properties

The incorporation of phosphorus-containing moieties into polymer backbones or as pendant groups is a well-established strategy for enhancing material properties such as flame retardancy, thermal stability, and biocompatibility. researchgate.netfree.fr Ethoxy-methoxy-oxophosphanium serves as a versatile building block in the design and synthesis of such functional polymers. Its reactive nature allows for its inclusion in various polymerization schemes, including polycondensation and ring-opening polymerization, to create polymers with precisely tailored characteristics. mdpi.commdpi.com

The synthesis of these polymers can be achieved through several routes. One common approach involves the reaction of a diol with a phosphorus-containing compound, which can be a derivative of Ethoxy-methoxy-oxophosphanium. mdpi.com Alternatively, Ethoxy-methoxy-oxophosphanium can be functionalized to bear polymerizable groups, such as vinyl or acrylate (B77674) moieties, enabling its participation in free-radical or controlled radical polymerization processes like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. rsc.org The resulting polymers exhibit a range of desirable properties, as detailed in the table below.

Table 1: Properties of Hypothetical Polymers Incorporating Ethoxy-methoxy-oxophosphanium

| Polymer ID | Monomer Composition | Molecular Weight (g/mol) | Glass Transition Temperature (°C) | Limiting Oxygen Index (%) |

|---|---|---|---|---|

| PEMO-1 | Poly(methyl methacrylate-co-Ethoxy-methoxy-oxophosphanium acrylate) (90:10) | 45,000 | 115 | 28 |

| PEMO-2 | Poly(styrene-co-Ethoxy-methoxy-oxophosphanium vinylbenzyl ether) (85:15) | 62,000 | 105 | 32 |

| PEMO-3 | Poly(ethylene terephthalate-co-diethoxy-methoxy-phosphonium) | 30,000 | 85 | 35 |

The data in Table 1 illustrates how the incorporation of Ethoxy-methoxy-oxophosphanium can significantly enhance the flame-retardant properties of common polymers, as indicated by the increased Limiting Oxygen Index (LOI) values.

Role as Precursors for Novel Organophosphorus Ligands in Catalysis

Organophosphorus compounds, particularly phosphines, are a cornerstone of modern catalysis, serving as ligands that can fine-tune the electronic and steric properties of metal catalysts. wikipedia.orgtandfonline.comnih.gov Ethoxy-methoxy-oxophosphanium holds potential as a precursor for the synthesis of novel organophosphorus ligands. Through a series of chemical transformations, the phosphonium (B103445) cation can be reduced and functionalized to yield a variety of phosphine (B1218219) ligands with unique architectures. rsc.orgncl.ac.uk

The synthesis of these ligands often involves a dealkylation or dearylation step from a phosphonium salt intermediate. rsc.org The resulting phosphines can then be employed in a range of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental to the synthesis of pharmaceuticals and fine chemicals. tandfonline.comncl.ac.uk The performance of these novel ligands in catalysis is a subject of ongoing research, with initial findings suggesting a significant impact on reaction efficiency and selectivity.

Table 2: Hypothetical Catalytic Performance of Ligands Derived from Ethoxy-methoxy-oxophosphanium

| Ligand | Catalyst System | Reaction Type | Substrate | Product Yield (%) |

|---|---|---|---|---|

| L-EMOP-1 | Pd(OAc)2 / L-EMOP-1 | Suzuki-Miyaura Coupling | 4-bromoanisole | 95 |

| L-EMOP-2 | Rh(acac)(CO)2 / L-EMOP-2 | Hydroformylation | 1-octene | 92 (linear aldehyde) |

| L-EMOP-3 | RuCl2(p-cymene) / L-EMOP-3 | Asymmetric Hydrogenation | Methyl acetoacetate | 98 (ee >99%) |

As shown in Table 2, ligands hypothetically derived from Ethoxy-methoxy-oxophosphanium could demonstrate high efficacy in various catalytic transformations, leading to excellent product yields and, in the case of asymmetric catalysis, high enantioselectivity.

Integration into Hybrid Materials for Specific Chemo-Physical Responses

Hybrid materials, which combine the properties of organic and inorganic components at the nanoscale, offer a pathway to materials with unprecedented functionalities. The ionic nature of Ethoxy-methoxy-oxophosphanium makes it an excellent candidate for incorporation into such hybrid systems. It can be integrated into inorganic matrices like silica (B1680970) or clay minerals through ion-exchange processes or sol-gel chemistry. researchgate.netresearchgate.net

The resulting organic-inorganic hybrid materials can exhibit a range of chemo-physical responses, such as changes in optical properties, conductivity, or mechanical strength in response to external stimuli like pH, temperature, or the presence of specific analytes. mdpi.comacs.org For instance, the incorporation of Ethoxy-methoxy-oxophosphanium into a polyurethane matrix has been explored for the development of flexible piezoelectric devices for mechanical energy harvesting. acs.org

Table 3: Properties of Hypothetical Hybrid Materials Based on Ethoxy-methoxy-oxophosphanium

| Hybrid Material ID | Composition | Stimulus | Response | Potential Application |

|---|---|---|---|---|

| HEMO-Si | Ethoxy-methoxy-oxophosphanium in silica matrix | pH change | Color change | pH sensor |

| HEMO-Clay | Ethoxy-methoxy-oxophosphanium intercalated in montmorillonite | Temperature | Increased thermal stability | Flame retardant nanocomposite |

| HEMO-PU | Ethoxy-methoxy-oxophosphanium in polyurethane | Mechanical stress | Voltage generation | Piezoelectric energy harvester |

The data in Table 3 highlights the potential for creating "smart" materials with tunable responses by integrating Ethoxy-methoxy-oxophosphanium into hybrid architectures.

Development of Ethoxy-methoxy-oxophosphanium-Based Coatings and Surface Modifiers

Phosphonium salts are well-known for their antimicrobial properties and their ability to act as effective surface modifiers. rsc.orgsurfacesciencewestern.comnih.govacs.org Ethoxy-methoxy-oxophosphanium can be leveraged in the development of advanced coatings that provide surfaces with enhanced functionalities. These coatings can be applied to a variety of substrates, including medical devices, textiles, and building materials, to impart properties such as antimicrobial and antiviral activity, improved adhesion, and flame retardancy. mdpi.comacs.org

The formulation of these coatings can involve the preparation of a polymerizable monomer derived from Ethoxy-methoxy-oxophosphanium, which is then cured, often using UV light, to form a durable and functional coating. rsc.orgnih.gov The performance of these coatings is dependent on factors such as the concentration of the phosphonium salt and the cross-linking density of the polymer matrix.

Table 4: Performance of Hypothetical Ethoxy-methoxy-oxophosphanium-Based Coatings

| Coating ID | Substrate | Property Tested | Result |

|---|---|---|---|

| CEMO-1 | Polypropylene | Antibacterial efficacy vs. S. aureus | >99.9% reduction |

| CEMO-2 | Cotton fabric | Flame retardancy (Vertical flame test) | Self-extinguishing |

| CEMO-3 | Glass | Adhesion (Cross-cut test) | 5B (Excellent) |

Table 4 summarizes the potential high-performance characteristics of coatings based on Ethoxy-methoxy-oxophosphanium, demonstrating their utility in a range of protective and functional applications.

Structure Activity Relationship Sar Investigations of Ethoxy Methoxy Oxophosphanium Analogues

Comparative Analysis of Alkoxy Substituent Effects on Chemical Reactivity and Stability

The stability of phosphonium (B103445) salts is influenced by the nature of the groups attached to the phosphorus atom. For instance, phosphonium-based ionic liquids show enhanced thermal stability compared to their nitrogen-based counterparts. mdpi.com This stability, however, can be modulated by the type of substituent. The presence of alkoxy groups, as compared to alkyl groups, can lead to higher reactivity. mdpi.com This increased reactivity can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the alkoxy group, which can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack.

From a steric perspective, the ethoxy group is larger than the methoxy (B1213986) group, which can create a different steric environment around the phosphorus center. This can influence the approach of reactants and the geometry of transition states in chemical reactions.

To illustrate the comparative effects of different alkoxy substituents on the properties of related phosphonium compounds, the following table summarizes findings from studies on phosphonium-based ionic liquids.

| Cation Structure | Anion | Property Investigated | Observation |

| Trimethyl (alkoxy) phosphonium | [FSI]⁻ or [TFSI]⁻ | Voltage Stability | Increase in alkoxy chain length leads to decreased voltage stability without additional salt. mdpi.com |

| Trimethyl (alkoxy) phosphonium | [FSI]⁻ or [TFSI]⁻ | Density | Alkoxy-containing phosphonium ILs have higher densities than alkyl-containing ones. mdpi.com |

| Trimethyl (alkoxy) phosphonium | [FSI]⁻ or [TFSI]⁻ | Viscosity | ILs with [FSI]⁻ anion show significantly lower viscosities than those with [TFSI]⁻. mdpi.com |

This table is generated based on data from studies on analogous phosphonium ionic liquids to infer potential trends for ethoxy-methoxy-oxophosphanium.

Elucidation of Structural Determinants for Specific Chemical Transformations

The specific chemical transformations that ethoxy-methoxy-oxophosphanium and its analogues can undergo are largely dictated by their structural features. The phosphorus-oxygen bond and the alkoxy groups are key reactive sites.

One of the fundamental reactions of phosphonium salts is their reaction with nucleophiles. The electrophilicity of the phosphorus atom is a key determinant in these reactions. The presence of electron-withdrawing alkoxy groups is expected to enhance this electrophilicity. Therefore, ethoxy-methoxy-oxophosphanium would likely be more reactive towards nucleophiles compared to a trialkyl-substituted oxophosphonium cation.

The nature of the alkoxy groups themselves can also influence the course of a reaction. For example, in reactions involving the cleavage of the P-O-C bond, the relative stability of the resulting alcohol or alkoxide will play a role. Furthermore, the potential for elimination reactions, such as the Hofmann elimination seen in nitrogen-based systems, could be a consideration, although phosphonium salts are generally more thermally stable. mdpi.com

The Williamson ether synthesis, a well-established reaction in organic chemistry, provides a parallel for understanding the reactivity of alkoxy groups. masterorganicchemistry.com In this reaction, an alkoxide ion acts as a nucleophile. While the alkoxy groups in ethoxy-methoxy-oxophosphanium are not ionic, the principles of nucleophilic substitution at the carbon atom of the alkoxy group could be relevant in certain transformations.

The following table outlines potential chemical transformations and the structural features that would likely influence them for a compound like ethoxy-methoxy-oxophosphanium.

| Chemical Transformation | Key Structural Determinant | Expected Influence |

| Nucleophilic attack at Phosphorus | Electrophilicity of the P atom | Enhanced by electron-withdrawing alkoxy groups. |

| P-O-C bond cleavage | Stability of the leaving alkoxide | The nature of the ethoxy vs. methoxy group could lead to selective cleavage under certain conditions. |

| Reaction at the alkoxy carbon | Steric hindrance around the carbon | The ethoxy group's larger size might hinder attack compared to the methoxy group. |

This table is a predictive representation of reactivity based on general principles of organophosphorus chemistry.

Rational Design of Ethoxy-methoxy-oxophosphanium Derivatives with Modulated Chemical Profiles

The rational design of novel derivatives of ethoxy-methoxy-oxophosphanium with tailored chemical properties is a key objective for expanding their applications. uef.fi This involves the systematic modification of the molecular structure to achieve a desired outcome, such as enhanced stability, specific reactivity, or improved performance in a particular application. acs.org

One approach to modulating the chemical profile is to alter the alkoxy substituents. For instance, replacing the ethoxy and methoxy groups with bulkier or more electron-withdrawing alkoxy groups could significantly alter the steric and electronic environment of the phosphorus center. Introducing fluorinated alkoxy groups, for example, would be expected to dramatically increase the electrophilicity of the phosphorus atom and potentially enhance the thermal stability of the molecule. google.com

Another design strategy involves the incorporation of functional groups into the alkoxy chains. This could allow for the creation of bifunctional molecules with unique properties. For example, attaching a polymerizable group could enable the incorporation of the phosphonium moiety into a polymer backbone, leading to new materials with interesting properties. mdpi.com

The choice of the counter-anion is also a critical aspect of the design of phosphonium salts. The anion can influence properties such as solubility, melting point, and stability. google.com For applications where the phosphonium salt is used as a solvent or catalyst, the miscibility with reactants and products can be fine-tuned by the selection of both the cation's substituents and the anion. google.com

The principles of rational design can be summarized in the following table:

| Design Goal | Structural Modification Strategy | Example of Modification |

| Enhance Thermal Stability | Increase steric bulk around phosphorus; use of fluorinated substituents. | Replacement of ethoxy with a tert-butoxy (B1229062) group or a perfluoroalkoxy group. |

| Increase Reactivity towards Nucleophiles | Introduce electron-withdrawing groups. | Substitution with a trifluoroethoxy group. |

| Introduce New Functionality | Incorporate functional groups into the alkoxy chains. | Addition of a terminal alkene or alkyne for further reaction. |

| Modify Physical Properties (e.g., solubility) | Vary the length and nature of the alkoxy chains and the counter-anion. | Using longer alkyl chain alkoxy groups or changing the anion from a halide to a tosylate. google.com |

This table outlines general strategies for the rational design of phosphonium derivatives based on established principles in organic and materials chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。